![molecular formula C21H25N5O2 B577003 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10527-56-7](/img/structure/B577003.png)
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and indicators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the diazotization of 4-aminoantipyrine followed by coupling with 5-(diethylamino)phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The phenolic and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenolic and amino groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. In analytical chemistry, it forms complexes with metal ions, leading to color changes that can be measured. In biological systems, it may interact with cellular components, affecting their function and visualization.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Antipyrylazo)-5-(dimethylamino)phenol
- 2-(4-Antipyrylazo)-5-(diethylamino)aniline
- 2-(4-Antipyrylazo)-5-(diethylamino)benzoic acid
Uniqueness
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of azo and phenolic groups allows for versatile reactivity and applications in various fields.
Propiedades
Número CAS |
10527-56-7 |
|---|---|
Fórmula molecular |
C21H25N5O2 |
Peso molecular |
379.464 |
Nombre IUPAC |
4-[2-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-5-25(6-2)17-12-13-18(19(27)14-17)22-23-20-15(3)24(4)26(21(20)28)16-10-8-7-9-11-16/h7-14,23H,5-6H2,1-4H3 |
Clave InChI |
YQVPCPCCQBOWJO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C(=NNC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


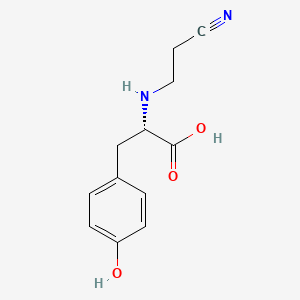
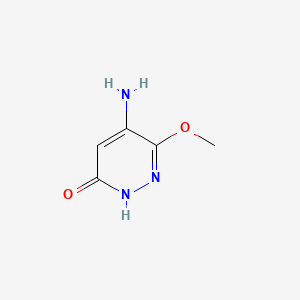
![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)



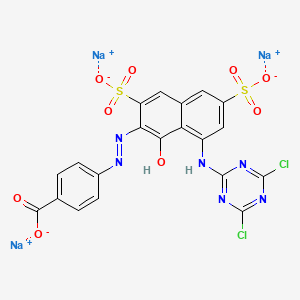
![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)
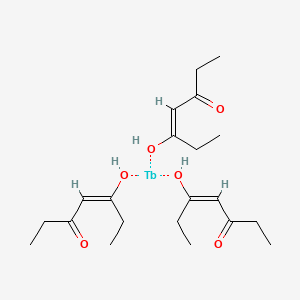

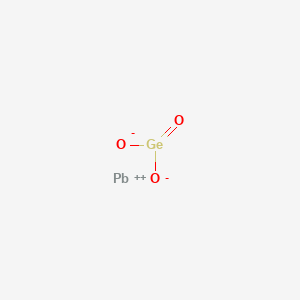
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)

